2-chloro-N-(4-{[(2E)-2-(4-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide
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Overview
Description
2-CHLORO-N-(4-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes a chlorinated benzamide core and a methoxyphenyl hydrazinecarbonyl moiety. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-(4-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the hydrazone intermediate: This involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Coupling with 2-chlorobenzoyl chloride: The hydrazone intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-(4-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The hydrazone moiety can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-CHLORO-N-(4-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-(4-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-CHLORO-N-(4-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE
- 2-CHLORO-N-(4-{N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE
- 2-CHLORO-N-(4-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE
Uniqueness
2-CHLORO-N-(4-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is unique due to its specific methoxyphenyl hydrazinecarbonyl moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H18ClN3O3 |
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Molecular Weight |
407.8 g/mol |
IUPAC Name |
2-chloro-N-[4-[[(E)-(4-methoxyphenyl)methylideneamino]carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C22H18ClN3O3/c1-29-18-12-6-15(7-13-18)14-24-26-21(27)16-8-10-17(11-9-16)25-22(28)19-4-2-3-5-20(19)23/h2-14H,1H3,(H,25,28)(H,26,27)/b24-14+ |
InChI Key |
VLERTVCEALYIGZ-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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